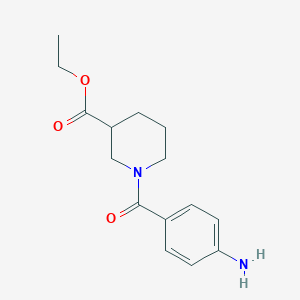![molecular formula C12H13Br2N3O2 B1400884 tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 916258-26-9](/img/structure/B1400884.png)
tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
Tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, commonly referred to as TB5B3BMPPC, is a synthetic organic compound derived from the pyrazole family of heterocyclic compounds. It is used in a variety of scientific research applications, including drug development, biochemistry, and physiology. TB5B3BMPPC is known to have a wide range of biochemical and physiological effects, and is used in laboratory experiments due to its advantages and limitations.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- Novel Synthesis Approaches : A study by Bobko et al. (2012) describes a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the versatility of this compound in organic synthesis (Bobko et al., 2012).
- Structural Analysis : Research by Trilleras et al. (2008) focuses on the hydrogen-bonded structures of tert-butyl pyrazolo pyridines, highlighting the impact of minor changes in remote substituents on the molecular structure (Trilleras et al., 2008).
- Microwave-Assisted Synthesis : A study by Quiroga et al. (2010) presents a microwave-assisted synthesis method for pyrazolo[3,4-b]pyridine derivatives, emphasizing a simple, environmentally friendly approach (Quiroga et al., 2010).
Chemical Reactions and Compounds
- Regioselectivity in Synthesis : Research by Martins et al. (2012) discusses the regioselectivity in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, demonstrating the compound's role in forming complex chemical structures (Martins et al., 2012).
- Hydrogen-Bonded Supramolecular Structures : Trilleras et al. (2008) also explore the supramolecular structures of tert-butyl pyrazolo pyridines, focusing on hydrogen-bonded chains and rings (Trilleras et al., 2008).
Potential Applications in Pharmacology and Materials Science
- Inhibitors of Protein Kinases : Vilkauskaitė et al. (2013) describe the synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines, potentially useful as inhibitors of protein kinases (Vilkauskaitė et al., 2013).
- Anionic Cascade Reactions : A study by Ivanov (2020) investigates the anionic cascade reactions of tert-butyl pyrazolo triazines, providing insights into complex chemical transformations (Ivanov, 2020).
Additional Research Insights
- Chemical Reactions with Nucleophilic Reagents : Pevzner (2003) discusses the reaction of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents, indicating broader applications in chemical synthesis (Pevzner, 2003).
- Synthesis of Partially Hydrogenated Compounds : Lebedˈ et al. (2012) provide methods for the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, underlining the compound's utility in producing specific chemical structures (Lebedˈ et al., 2012).
properties
IUPAC Name |
tert-butyl 5-bromo-3-(bromomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O2/c1-12(2,3)19-11(18)17-10-8(9(5-13)16-17)4-7(14)6-15-10/h4,6H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRAHKXBSKFZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736397 | |
| Record name | tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
CAS RN |
916258-26-9 | |
| Record name | tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

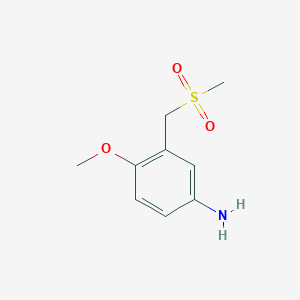

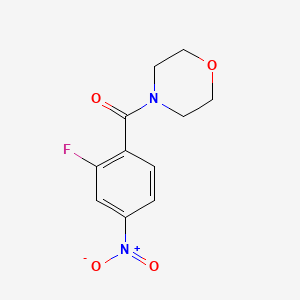
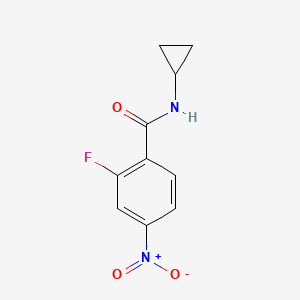
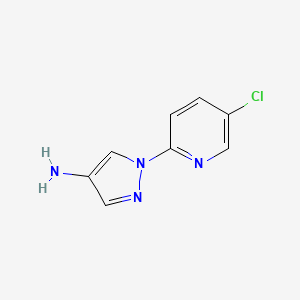
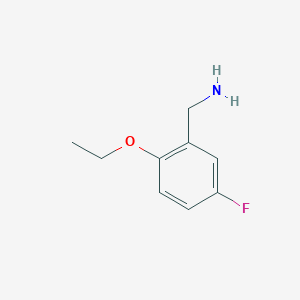
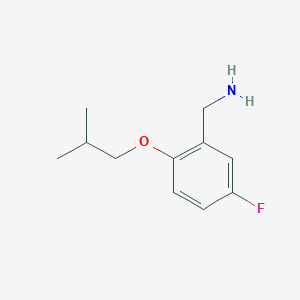
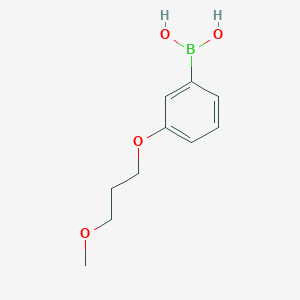
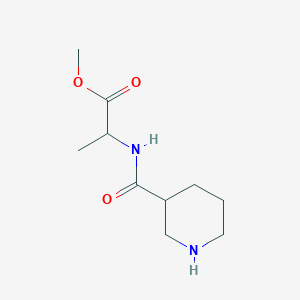

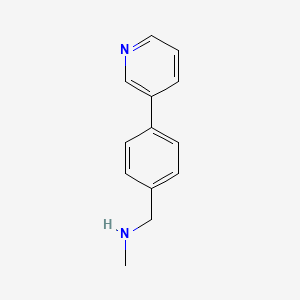

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)
